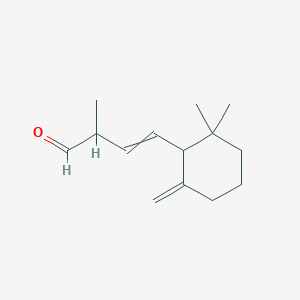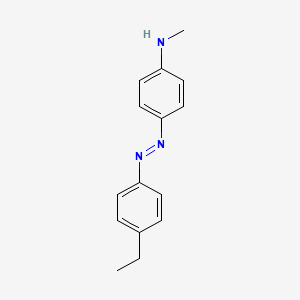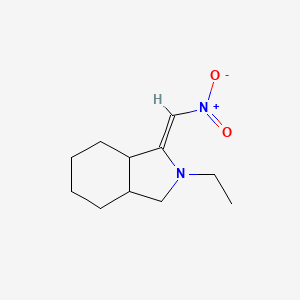
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of methyl, methylamino, and propyl groups attached to the triazine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine and propylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring structure allows for strong interactions with enzyme residues, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a simple triazine ring.
Melamine: A triazine derivative with three amino groups.
Cyanuric acid: A triazine derivative with three hydroxyl groups.
Uniqueness
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both methyl and propyl groups, which enhance its lipophilicity and potential biological activity. The combination of these functional groups with the triazine ring provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
57987-24-3 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-4-5-12-7(13)10-6(9-2)11(3)8(12)14/h4-5H2,1-3H3,(H,9,10,13) |
InChI Key |
HKTPZMCLVARDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N=C(N(C1=O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)


![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)





